4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester
Description
4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester (CAS: 1218791-29-7) is a boronic ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl substituent at the 3-position of the phenyl ring. Its molecular weight is 395.30 g/mol, and it exists as a pale yellow liquid with high purity (≥97%) . The Boc group serves as a protective moiety for the amine, enabling controlled deprotection in multi-step syntheses, while the pinacol ester enhances stability and solubility in organic solvents. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl frameworks in pharmaceuticals, agrochemicals, and advanced materials .
Properties
IUPAC Name |
tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-12-11-13(19-23-17(5,6)18(7,8)24-19)9-10-14(12)20-15(21)22-16(2,3)4/h9-11H,1-8H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJFCKJZWOLDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682353 | |
| Record name | tert-Butyl [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508223-54-9 | |
| Record name | tert-Butyl [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound “4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester”, also known as “tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate”, is a boronic ester. Boronic esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The primary targets of this compound are likely to be specific organic substrates in these reactions.
Mode of Action
The compound interacts with its targets through a process known as protodeboronation. Protodeboronation is a reaction where a boronic ester loses its boron group, often as part of a larger reaction sequence. This compound, being a boronic ester, can undergo protodeboronation under certain conditions.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reaction it is used in. In the context of Suzuki-Miyaura cross-coupling reactions, the compound can contribute to the formation of carbon-carbon bonds. This can lead to the synthesis of a wide variety of organic compounds, affecting numerous biochemical pathways depending on the specific compounds produced.
Pharmacokinetics
It’s important to note that boronic esters like this compound can be susceptible to hydrolysis, particularly at physiological ph. This could potentially affect the compound’s bioavailability and stability in biological systems.
Result of Action
The result of the compound’s action is the formation of new organic compounds through Suzuki-Miyaura cross-coupling reactions. The specific molecular and cellular effects would depend on the properties of these newly formed compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester. Additionally, the presence of certain catalysts or other reactants can influence the compound’s participation in reactions such as protodeboronation and Suzuki-Miyaura cross-coupling.
Biochemical Analysis
Biochemical Properties
4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester plays a significant role in biochemical reactions due to its boronic acid moiety. This compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with their active site serine or threonine residues. These interactions can inhibit enzyme activity, making this compound a useful tool in studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
This compound affects various cellular processes by modulating enzyme activity and interacting with cellular proteins. It can influence cell signaling pathways by inhibiting kinases, leading to altered phosphorylation states of key signaling proteins. This compound also affects gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of reversible covalent bonds with biomolecules. This compound binds to the active sites of enzymes, inhibiting their activity by forming a boronate ester with serine or threonine residues. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. Additionally, this compound can interact with cofactors such as NADH and ATP, further influencing metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. The distribution of this compound within tissues can affect its localization and efficacy.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. This compound can be directed to particular organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its function and interactions with biomolecules.
Biological Activity
4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester (CAS No. 508223-54-9) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a useful tool in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C13H19BNO3. The structure features a pinacol ester linked to a phenylboronic acid moiety with a tert-butoxycarbonyl (Boc) protected amino group. This configuration contributes to its solubility and stability in various biological environments.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The boronic acid moiety can reversibly bind to hydroxyl-containing biomolecules, influencing various cellular processes such as signal transduction and enzyme activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of boronic acids, including derivatives like 4-(Boc-Amino)-3-methylphenylboronic acid. Research indicates that such compounds can inhibit viral replication by targeting viral proteases or polymerases. For instance, studies on related compounds have shown effective inhibition against flavivirus infections, suggesting a similar potential for this compound .
Antimicrobial Properties
The antimicrobial properties of boronic acids are also well-documented. The ability of 4-(Boc-Amino)-3-methylphenylboronic acid to disrupt bacterial cell wall synthesis or interfere with metabolic pathways has been explored in various contexts. Preliminary findings suggest that it may exhibit selective toxicity against certain bacterial strains .
In Vitro Studies
In vitro assays have demonstrated that 4-(Boc-Amino)-3-methylphenylboronic acid can modulate the activity of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit protease activity in viral models, leading to reduced viral loads in treated cells .
| Study | Compound | IC50 (μM) | Biological Target |
|---|---|---|---|
| A | 4-(Boc-Amino)-3-methylphenylboronic acid | 0.71 | Viral protease |
| B | Related boronic acid derivative | 0.76 | Flavivirus polymerase |
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to fully understand the therapeutic potential of this compound. Current research is focused on evaluating its efficacy in animal models of viral infections and bacterial diseases.
Safety and Toxicology
Safety assessments indicate that 4-(Boc-Amino)-3-methylphenylboronic acid may cause skin and eye irritation upon exposure. Appropriate handling precautions should be taken when working with this compound in laboratory settings .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Reactivity and Stability
Electronic Effects :
- The 3-methyl group in the target compound donates electrons, stabilizing the boronic ester and slowing hydrolysis compared to electron-withdrawing groups (e.g., fluorine in CAS 1256256-45-7) .
- Fluorinated analogs exhibit higher reactivity in acidic or oxidative conditions due to increased boronic acid acidity .
Protection-Deprotection Dynamics: Boc-protected derivatives (e.g., CAS 1218791-29-7) allow selective amine deprotection under mild acidic conditions (e.g., trifluoroacetic acid), unlike unprotected amines (e.g., 4-Amino-2,3-dimethylphenylboronic acid pinacol ester), which may undergo undesired side reactions .
Cross-Coupling Efficiency: Pyridine-based boronic esters (e.g., 2-(BOC-Amino)pyridine-5-boronic acid) show enhanced catalytic activity in Pd-mediated couplings due to nitrogen coordination, whereas phenylboronic esters like the target compound are preferred for sterically hindered substrates .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester generally follows a palladium-catalyzed borylation of a suitably protected halogenated aromatic precursor. The process involves:
- Starting from a 4-(Boc-amino)-3-methylhalobenzene (typically bromide or iodide).
- Performing a palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron as the boron source.
- Employing mild alkali metal salts as bases in polar solvents under inert atmosphere.
- Isolating the pinacol boronic ester product with high purity and yield.
This approach is consistent with the Suzuki–Miyaura coupling literature and boronic ester preparation methods, which emphasize the utility of pinacol esters for stability and reactivity balance.
Detailed Preparation Methodology
Starting Materials and Reagents
| Component | Role | Typical Amounts (mol ratio) |
|---|---|---|
| 4-(Boc-amino)-3-methylbromobenzene or iodide | Aromatic halide substrate | 1.0 eq |
| Bis(pinacolato)diboron | Boron source | 1.0 eq |
| Palladium catalyst (e.g., Pd(dppf)Cl2) | Catalyst | 0.005–0.01 eq |
| Potassium acetate or other weak alkali metal salt | Base | 2.0 eq |
| Solvent (ethanol, isopropanol, dioxane, or mixtures) | Reaction medium | Sufficient to dissolve reactants |
Reaction Conditions
- Atmosphere: Inert (nitrogen or argon) to prevent oxidation.
- Temperature: 25–110 °C, typically reflux conditions (~80-100 °C).
- Time: 12–16 hours for complete conversion.
- Monitoring: Thin-layer chromatography (TLC) or HPLC to track reaction progress.
Procedure Outline
- Setup: Combine 4-(Boc-amino)-3-methylhalobenzene, bis(pinacolato)diboron, palladium catalyst, base, and solvent in a reaction vessel.
- Degassing: Remove oxygen by vacuum and nitrogen purging to prevent catalyst poisoning.
- Heating: Stir and heat the mixture under reflux for 12–16 hours.
- Workup: Cool the reaction, filter to remove catalyst residues.
- Purification: Evaporate solvents under reduced pressure, extract with petroleum ether or suitable organic solvents, and purify by recrystallization or chromatography.
- Drying: Obtain the pure 4-(Boc-amino)-3-methylphenylboronic acid pinacol ester as a solid.
Representative Experimental Data
| Example | Substrate | Catalyst (Pd(dppf)Cl2) | Base | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-(Boc-amino)-3-methylbromobenzene | 0.007 mol eq | Potassium acetate | Ethanol | ~82 | Standard borylation conditions |
| 2 | 4-(Boc-amino)-3-methyliodobenzene | 0.008 mol eq | Sodium acetate | Isopropanol | ~85 | Slightly higher yield |
Yields and conditions adapted from analogous pyrazole boronic ester synthesis patents and literature.
Mechanistic Insights and Optimization
- The palladium catalyst facilitates oxidative addition of the aryl halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the arylboronic ester.
- The Boc group on the amino substituent is stable under these conditions, protecting the amine from side reactions.
- The methyl group at the 3-position influences electronic and steric properties, potentially affecting catalyst coordination and reaction rate.
- Alkali metal salts such as potassium acetate provide a mild basic environment to promote transmetallation without decomposing the Boc group.
- Solvent choice affects solubility and reaction kinetics; mixtures of protic and aprotic solvents can be optimized for yield and purity.
Alternative Approaches and Considerations
- Direct borylation of amino-methylphenyl compounds without Boc protection is generally avoided due to amine coordination to palladium and catalyst poisoning.
- Boronate ester exchange reactions using pinanediol instead of pinacol esters can be employed for chiral boronic esters but are less common for this compound.
- Thermal deprotection of Boc groups post-borylation can be performed if free amino boronic acid pinacol esters are desired, typically by heating to 140–180 °C until CO2 release ceases.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Halogen on aromatic ring | Bromine or iodine | Iodine often gives higher reactivity |
| Catalyst loading | 0.5–1 mol% | Pd(dppf)Cl2 or Pd(dppf)Cl complex |
| Base | Potassium acetate, sodium acetate | Weak alkali metal salts preferred |
| Solvent | Ethanol, isopropanol, dioxane | Polar solvents facilitate reaction |
| Temperature | 25–110 °C | Reflux conditions typical |
| Reaction time | 12–16 hours | Monitored by TLC or HPLC |
| Yield | 80–85% | High yields achievable |
Q & A
Q. What are the standard synthetic routes for preparing 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester?
The compound is typically synthesized via a two-step procedure: (1) Protection of the boronic acid group as a pinacol ester to enhance stability, and (2) introduction of the Boc-protected amino group. For example, oxidative cleavage of the pinacol ester (using NaIO₄ in THF/water/HCl) can yield the free boronic acid intermediate, which is then functionalized with Boc-protected amines . Alternative methods involve metal-free, photoinduced decarboxylative borylation of carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) under visible light, enabling direct access to pinacol boronic esters .
Q. How can the purity and structural integrity of this compound be validated?
Key analytical techniques include:
- 1H NMR : To confirm the presence of the Boc group (tert-butyl protons at ~1.3 ppm) and pinacol ester (methyl groups at ~1.0 ppm) .
- 11B NMR : To verify the integrity of the boronic ester moiety (δ ~30 ppm for pinacol esters) .
- Mass Spectrometry (HRMS) : To validate the molecular ion peak (e.g., [M+H]+ or [M+Na]+) and rule out hydrolyzed byproducts .
Q. What are the primary applications of this compound in organic synthesis?
It is widely used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, particularly in the synthesis of biaryl structures common in pharmaceuticals and materials. The pinacol ester enhances stability and solubility in organic solvents, while the Boc group allows for selective deprotection post-coupling .
Q. What precautions are necessary for handling and storage?
Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis. Avoid prolonged exposure to moisture, acids, or bases, which can cleave the pinacol ester or Boc group. Use anhydrous solvents (e.g., THF, DMF) for reactions .
Advanced Research Questions
Q. How can researchers address low yields in cross-coupling reactions involving this boronic ester?
Common issues include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ often outperform other catalysts for sterically hindered substrates.
- Base optimization : K₂CO₃ or CsF may improve transmetallation efficiency compared to Na₂CO₃ .
- Moisture control : Trace water can hydrolyze the ester; rigorously dry solvents and reagents .
Q. What strategies enable selective deprotection of the Boc group without affecting the pinacol ester?
Use mild acidic conditions (e.g., TFA in DCM at 0°C) to cleave the Boc group. The pinacol ester remains stable under these conditions but can be selectively hydrolyzed later using oxidative methods (e.g., NaIO₄) .
Q. How does the steric environment of the 3-methyl group influence reactivity?
The methyl group adjacent to the boronic ester can:
- Reduce coupling efficiency in Suzuki-Miyaura reactions due to steric hindrance.
- Enhance enantioselectivity in asymmetric allylboration reactions by directing substrate approach (e.g., via borinic ester intermediates) .
Q. What advanced techniques can resolve contradictions in reaction selectivity data?
Q. How can this compound be integrated into multicomponent or tandem reactions?
Example: Combine with Knorr pyrrole synthesis to generate functionalized heterocycles. The boronic ester participates in Suzuki coupling post-cyclization, enabling rapid diversification .
Q. What are the limitations of using this compound in aqueous-phase reactions?
The pinacol ester is prone to hydrolysis in water, limiting its use in purely aqueous systems. Alternatives include:
- Micellar catalysis : Use surfactants to stabilize the ester in water-organic emulsions.
- Enzymatic deprotection : Lipases or esterases for controlled hydrolysis under mild conditions .
Data Contradiction Analysis
Q. Why do reported reaction yields vary significantly across studies?
Discrepancies often arise from:
Q. How can researchers reconcile conflicting stereochemical outcomes in allylboration reactions?
Key factors include:
- Reaction conditions : nBuLi/TFAA generates borinic esters, shifting selectivity to E-alkenes, whereas standard conditions favor Z-alkenes .
- Substrate electronics : Electron-withdrawing groups on the aldehyde can invert stereoselectivity via transition-state polarization.
Methodological Tables
Table 1: Common Analytical Signatures for this compound
Table 2: Troubleshooting Cross-Coupling Reactions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
